molecular formula C21H23N3O2S2 B11098879 4-methyl-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

4-methyl-N-[(2Z)-3-methyl-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11098879
M. Wt: 413.6 g/mol
InChI Key: VAWMKKYOFHWESZ-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]AMINE: is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrolidine sulfonyl group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHYLPHENYL)-N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]AMINE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine sulfonyl group and the aromatic rings. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and various aromatic aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: For large-scale production, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Industrial methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the aromatic rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation and nitration are common examples, using reagents like bromine and nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Bromine, nitric acid, under controlled temperatures.

Major Products:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for developing new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory agent and in cancer research. Its ability to inhibit certain enzymes involved in disease pathways is of particular interest.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The thiazole ring and the pyrrolidine sulfonyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of the target molecules.

Comparison with Similar Compounds

Uniqueness: N-(4-METHYLPHENYL)-N-[3-METHYL-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-2(3H)-YLIDEN]AMINE is unique due to its combination of a thiazole ring and a pyrrolidine sulfonyl group, which provides distinct chemical and biological properties not found in simpler compounds like dichloroaniline or steviol glycoside.

Properties

Molecular Formula

C21H23N3O2S2

Molecular Weight

413.6 g/mol

IUPAC Name

3-methyl-N-(4-methylphenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C21H23N3O2S2/c1-16-5-9-18(10-6-16)22-21-23(2)20(15-27-21)17-7-11-19(12-8-17)28(25,26)24-13-3-4-14-24/h5-12,15H,3-4,13-14H2,1-2H3

InChI Key

VAWMKKYOFHWESZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C

Origin of Product

United States

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